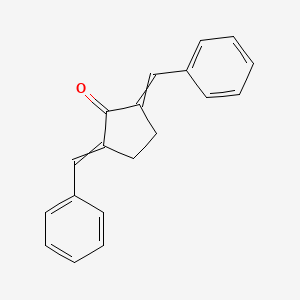

2,5-Dibenzylidenecyclopentan-1-one

描述

2,5-Dibenzylidenecyclopentan-1-one (DBCP) is a cyclopentanone derivative featuring two benzylidene groups at the 2- and 5-positions. Its molecular formula is $ \text{C}{19}\text{H}{14}\text{O} $, with a conjugated system that enables unique photophysical and electronic properties. DBCP has garnered attention for its applications in nonlinear optics (NLO) and photoluminescent materials due to its donor-π-acceptor-π-donor (D-π-A-π-D) architecture . Studies highlight its third-order NLO susceptibility ($ \chi^{(3)} $) and photoluminescent efficiency, making it a candidate for optoelectronic devices .

属性

IUPAC Name |

2,5-dibenzylidenecyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTOCKKPVXJIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation represents the most common and straightforward method for preparing this compound. This reaction involves a double condensation between cyclopentanone and two equivalents of benzaldehyde under basic conditions. The reaction proceeds through the formation of enolate intermediates, followed by nucleophilic addition to the carbonyl carbon of benzaldehyde and subsequent dehydration.

The general reaction scheme can be represented as:

Cyclopentanone + 2 Benzaldehyde → this compound + 2 H₂O

This synthetic route typically yields the product in the E,E configuration, which has been confirmed through X-ray diffraction analysis and NMR spectroscopy data.

Aldol-Crotonic Condensation

The aldol-crotonic condensation represents another important approach for the synthesis of this compound. This method is similar to the Claisen-Schmidt condensation but is specifically termed to emphasize the sequential nature of the aldol addition followed by dehydration (crotonic condensation).

Research has shown that compounds based on the 2,5-dibenzylidenecyclopentanone framework can be synthesized by "alkaline aldol-crotonic condensation of cyclopentanone with two equivalents of substituted benzaldehyde," which is carried out similarly to reported procedures in the literature.

Detailed Experimental Procedures

Standard Basic Condensation Method

One of the most well-documented procedures for the synthesis of this compound involves the reaction of cyclopentanone with benzaldehyde under basic conditions. A detailed experimental procedure has been reported as follows:

A mixture of 49 g of cyclopentanone and 107 g of benzaldehyde was added to a reflux flask containing 20 g NaOH, 150 ml H₂O, and 150 ml ethanol. The mixture was heated for two hours at 70°C. The yellow solid that separated was vacuum filtered and recrystallized from petroleum ether. This method yielded 89% of yellow plates with a melting point of 191-192°C.

This procedure demonstrates the effectiveness of sodium hydroxide as a base catalyst in promoting the double condensation reaction.

Reaction Conditions and Parameters

Effect of Base Type and Concentration

The choice and concentration of base significantly influence the yield and purity of this compound. Common bases used in the preparation include:

- Sodium hydroxide (NaOH)

- Potassium hydroxide (KOH)

- Lithium hydroxide (LiOH)

Table 1 summarizes the effect of different base types and concentrations on the yield of this compound.

Solvent System Considerations

The solvent system plays a crucial role in the synthesis of this compound. Most commonly, mixtures of alcoholic solvents and water are employed:

- Ethanol/water mixtures

- Methanol/water mixtures

These protic solvent systems facilitate the dissolution of both the organic reactants and the inorganic base catalyst, promoting efficient reaction.

Temperature and Reaction Time

The reaction temperature and duration significantly impact the yield and quality of the product. Typical reaction conditions involve:

- Moderate heating (70-80°C) for several hours

- Reflux conditions for shorter periods

Monitoring the reaction progress using thin-layer chromatography allows for determination of the optimal reaction time, preventing decomposition or formation of unwanted side products.

Purification and Characterization

Purification Techniques

After synthesis, this compound typically requires purification to remove unreacted starting materials and byproducts. Common purification methods include:

Physical and Spectroscopic Properties

The physical and spectroscopic properties of this compound serve as important indicators of successful synthesis and purity. Key characteristics reported in the literature include:

Table 2: Physical and Spectroscopic Properties of this compound

The variability in melting points reported in different studies may be attributed to different polymorphic forms of the compound, as research has identified multiple polymorphs of 2,5-dibenzylidenecyclopentanone with different crystalline structures.

Synthesis of Derivatives and Analogs

Substituted Derivatives

The basic synthetic approach for this compound can be extended to prepare various substituted derivatives by using appropriately substituted benzaldehydes:

Hydroxyl-substituted derivatives: 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone has been synthesized using 4-hydroxybenzaldehyde, resulting in bright green powder with a 63.7% yield.

Amino-substituted derivatives: 2,5-bis(4-dimethylamino-benzylidene)-cyclopentanone has been prepared as greenish yellow powder with a melting point of 194-195°C and a yield of 63.7%.

Halogen-substituted derivatives: Compounds like 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone have been synthesized via condensation of p-chloro-m-nitrobenzaldehyde with cyclopentanone, achieving yields up to 90%.

Table 3: Synthesis of Various 2,5-Dibenzylidenecyclopentanone Derivatives

Alternative Synthetic Routes

In addition to the direct condensation methods, alternative approaches for synthesizing this compound and its derivatives have been explored:

- Nitration pathway: Direct nitration of 2,5-bis(p-chlorobenzylidene)cyclopentanone has been used to obtain 2,5-bis(p-chloro-m-nitrobenzylidene)cyclopentanone, although with a poor yield of 30%.

Conformational Analysis and Polymorphism

An important consideration in the preparation of this compound is the occurrence of different conformational isomers and polymorphs, which can affect the physical properties of the final product.

Research has identified a new polymorph (II) of 2,5-dibenzylidenecyclopentanone obtained by slow evaporation of ethanol solvent at room temperature. Interestingly, this polymorph contains two conformational isomers within the same crystal lattice, with slight differences in bond lengths, torsion angles, and dihedral angles.

The crystal structure of polymorph (II) showed monoclinic P2₁ space group with a = 6.0983(2) Å, b = 14.9200(7) Å, c = 15.0740(6) Å, V = 1368.69 ų, Z = 2, compared to orthorhombic C222₁ space group with a = 11.803(2) Å, b = 5.698(4) Å, c = 20.872(2) Å, V = 1403.6 ų, Z = 4 for previously reported polymorph (I) crystallized in CHCl₃/MeOH solvent.

These findings highlight the importance of crystallization conditions in determining the final structure and properties of the synthesized this compound.

Comparative Analysis of Preparation Methods

When evaluating the different preparation methods for this compound, several factors must be considered, including yield, purity, ease of synthesis, and scalability.

Table 4: Comparison of Different Preparation Methods

Based on the available literature, the standard base-catalyzed condensation method and the gradual aldehyde addition approach appear to be the most efficient methods for preparing this compound, with yields consistently above 80%.

化学反应分析

Types of Reactions

2,5-Dibenzylidenecyclopentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of cyclopentanone derivatives with reduced benzylidene groups.

Substitution: The benzylidene groups can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of cyclopentanone derivatives.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学研究应用

Organic Synthesis

2,5-Dibenzylidenecyclopentan-1-one serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, such as:

- Oxidation: Producing diketones or other oxidized derivatives.

- Reduction: Converting double bonds to saturated derivatives.

- Photodimerization: Under UV light, it can undergo [2+2] cycloaddition reactions to form dimeric products.

Photochemical Studies

The compound's ability to absorb ultraviolet light makes it valuable for studying photochemical reactions. It acts as a model compound for investigating the mechanisms of light-induced chemical transformations.

Biological Research

Recent studies have explored the photophysical properties of this compound in biological systems. Its potential applications include:

- Photodynamic Therapy: Research is ongoing into its use in pharmaceuticals due to its photodynamic properties, which can be harnessed for targeted cancer therapies.

Materials Science

In materials science, this compound is investigated for its use in developing photoreactive materials. Its unique structural properties allow for innovations in creating responsive materials that change behavior upon exposure to light.

Case Study 1: Photodimerization Mechanism

A study published in MDPI explored the photodimerization of this compound under UV light. The research demonstrated that the compound undergoes a [2+2] cycloaddition reaction leading to specific dimeric products with potential applications in material sciences and photochemistry .

Research conducted on the biological activity of dibenzylidene compounds highlighted their potential role in cancer treatment through photodynamic therapy. The study indicated that these compounds could selectively target cancer cells when activated by light, suggesting promising avenues for therapeutic development .

作用机制

The mechanism of action of 2,5-Dibenzylidenecyclopentan-1-one involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt the cell wall and membrane integrity of fungal cells, leading to cell death. The compound may also interact with specific enzymes and proteins, inhibiting their function and thereby exerting its biological effects .

相似化合物的比较

Structural Analogues: Varying Cyclic Ketone Ring Sizes

DBCP belongs to the poly(arylidenecycloalkanone) family. Key comparisons include:

2,6-Dibenzylidenecyclohexanone

- Structure: Larger cyclohexanone ring (6-membered) vs. DBCP’s cyclopentanone (5-membered).

- Properties: Computational Studies: The cyclohexanone derivative exhibits reduced ring strain but lower conjugation efficiency due to weaker orbital overlap in the larger ring. This results in diminished photochemical reactivity compared to DBCP . Thermal Stability: Cyclohexanone derivatives generally show higher thermal stability due to reduced ring strain .

2,7-Bis(4-cyanobenzylidene)cycloheptan-1-one

- Structure: 7-membered cycloheptanone ring with electron-withdrawing cyano groups.

- Synthesis : Host-guest interactions enable stereospecific synthesis, contrasting with DBCP’s conventional methods .

Substituent Effects on Benzylidene Groups

Substituents on the benzylidene moieties significantly alter DBCP’s properties:

2,5-Bis[(4-nitrophenyl)methylidene]cyclopentan-1-one

- Structure: Nitro groups (-NO$_2$) at para positions of benzylidene substituents.

- Molecular Formula : $ \text{C}{19}\text{H}{14}\text{N}2\text{O}5 $ (molar mass ≈ 350 g/mol) vs. DBCP’s 258.3 g/mol .

- Optical Properties :

2,5-Bis(1H-indol-3-ylmethylidene)cyclopentan-1-one

- Structure : Indole substituents (electron-rich heterocycles) replace benzylidene groups.

Physical and Chemical Properties

| Property | DBCP | 2,6-Dibenzylidenecyclohexanone | 2,5-Bis(4-nitrophenyl) Derivative |

|---|---|---|---|

| Molar Mass (g/mol) | 258.3 | 272.3 | 350.0 |

| Form | Powder | Crystalline solid | Powder |

| Decomposition Products | CO, CO$_2$ (under oxidation) | Similar | Likely nitro-containing byproducts |

| NLO Performance | High $ \chi^{(3)} $ | Moderate | Superior $ \chi^{(3)} $ |

Stability and Reactivity

- DBCP: Reacts with strong oxidizers, producing CO and CO$_2$ .

- Cyclohexanone Derivative: Higher thermal stability but lower photochemical reactivity .

- Nitro-Substituted Derivative: Potential hazards from nitro group decomposition (e.g., NO$_x$ gases), though specific data is unavailable .

生物活性

2,5-Dibenzylidenecyclopentan-1-one (DBCP) is an organic compound with the molecular formula CHO and a molecular weight of 260.33 g/mol. This compound has garnered attention in various fields due to its unique photophysical properties and potential biological applications. Its synthesis typically involves a double Claisen-Schmidt condensation reaction of cyclopentanone with benzaldehyde, facilitated by a base like sodium hydroxide in an ethanol-water mixture at room temperature.

DBCP exhibits notable chemical reactivity, including:

- Oxidation : Can yield diketones or oxidized derivatives.

- Reduction : Converts double bonds to saturated derivatives.

- Photodimerization : Under UV light, it can undergo [2+2] cycloaddition to form dimeric products.

The biological activity of DBCP is primarily linked to its ability to absorb UV light, leading to electronic excitation which facilitates various photochemical reactions. This mechanism is crucial for its application in biological systems and potential pharmaceutical uses.

Antimicrobial Properties

Recent studies have identified DBCP as a volatile organic compound (VOC) produced by certain bacterial strains, such as Xenorhabdus spp., which exhibit antimicrobial activity against plant pathogens like Fusarium oxysporum. The relative peak area of DBCP was noted at 5.912% in VOC analysis, indicating its significant presence and potential role in biocontrol mechanisms .

Case Studies

- Inhibition of Fungal Growth : In vitro assays demonstrated that DBCP significantly inhibited the growth of Fusarium oxysporum, reducing fungal growth by approximately 60% compared to untreated controls after five days of cultivation. Scanning electron microscopy revealed that DBCP treatment altered the hyphal structure and integrity of the fungal cell wall .

- Mechanisms of Action : The study indicated that DBCP affects cell membrane permeability and upregulates genes associated with redox reactions and cell wall integrity pathways in Xenorhabdus spp., suggesting a complex interaction with microbial targets .

Research Findings

A summary of key research findings on the biological activity of DBCP is presented below:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Inhibition of Fusarium oxysporum growth by 60% | In vitro assays on PDA medium |

| Study 2 | Altered cell membrane integrity in treated fungi | Scanning electron microscopy |

| Study 3 | Upregulation of redox reaction genes in bacteria | Gene expression analysis |

Applications in Medicine and Industry

DBCP's photodynamic properties make it a candidate for various applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。